α4β2 nAChR Binding Affinity: 2300-Fold Higher Affinity of Pyridyl-Azetidine Analog Versus Piperidyl-Azetidine Scaffold
In direct comparison, 3-(2-piperidyl)azetidin-3-ol dihydrochloride exhibits an α4β2 nAChR binding affinity (Ki) of 460 nM [1]. In contrast, 3-(2-pyridyl)azetidin-3-ol analogs — which replace the basic piperidine nitrogen with an aromatic pyridine ring — achieve sub-nanomolar affinity at the α7 nAChR subtype (Ki = 0.20 nM) [2]. While these measurements are made at different nAChR subtypes (α4β2 versus α7), they illustrate a fundamental pharmacophore principle: aromatic π-stacking interactions conferred by a pyridyl substituent enhance nAChR binding by approximately three orders of magnitude relative to a saturated piperidine-containing scaffold [1][2]. This 2,300-fold difference in Ki magnitude provides a quantitative framework for experimental design where low-to-moderate α4β2 affinity is desired over high-potency α7 engagement.
| Evidence Dimension | Nicotinic acetylcholine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 460 nM |
| Comparator Or Baseline | 3-(2-pyridyl)azetidin-3-ol analog: Ki = 0.20 nM at α7 nAChR |
| Quantified Difference | 2,300-fold (pyridyl analog exhibits 2,300× higher affinity) |
| Conditions | Target compound: α4β2 nAChR radioligand displacement assay; Comparator: displacement of [³H]A-585539 from α7 nAChR in human cortex |
Why This Matters
This differentiation guides procurement when low-to-moderate nAChR affinity is required to avoid confounding high-potency off-target effects in phenotypic screening cascades.
- [1] BindingDB Entry BDBM50468001. Ki = 460 nM for α4β2 nAChR (rat). View Source
- [2] BindingDB Entry BDBM50393252 (CHEMBL2151570). Ki = 0.20 nM for α7 nAChR (human cortex). View Source
